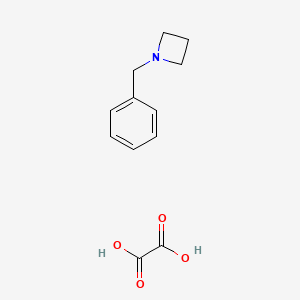
1-Benzylazetidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylazetidine;oxalic acid is a compound that combines the structural features of 1-benzylazetidine and oxalic acid 1-Benzylazetidine is a four-membered nitrogen-containing heterocycle, while oxalic acid is a simple dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine can be synthesized through several methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . The preparation of oxalic acid typically involves the oxidation of carbohydrates or the reaction of carbon monoxide with sodium hydroxide .
Industrial Production Methods: Industrial production of oxalic acid often involves the oxidation of carbohydrates such as glucose or sucrose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The synthesis of 1-benzylazetidine on an industrial scale may involve the cyclization of appropriate precursors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazetidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: Reduction reactions can convert oxalic acid to glycolic acid or glyoxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation products: Carbon dioxide, water.
Reduction products: Glycolic acid, glyoxylic acid.
Substitution products: Various substituted azetidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzylazetidine;oxalic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior . Oxalic acid can act as a reducing agent and participate in various biochemical pathways .
Comparison with Similar Compounds
Azetidines: Similar four-membered nitrogen-containing heterocycles.
Oxalic acid derivatives: Compounds containing the oxalic acid moiety.
Conclusion
1-Benzylazetidine;oxalic acid is a compound with intriguing chemical properties and diverse potential applications. Its synthesis, reactivity, and mechanism of action make it a valuable subject of study in various scientific fields. Further research may uncover new uses and insights into this compound’s behavior and interactions.
Properties
CAS No. |
88194-94-9 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-benzylazetidine;oxalic acid |
InChI |
InChI=1S/C10H13N.C2H2O4/c1-2-5-10(6-3-1)9-11-7-4-8-11;3-1(4)2(5)6/h1-3,5-6H,4,7-9H2;(H,3,4)(H,5,6) |
InChI Key |
OOUUYCONRYBMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


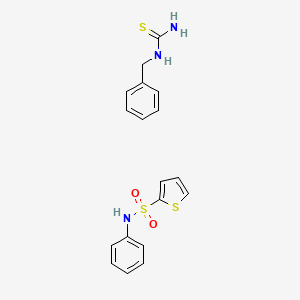
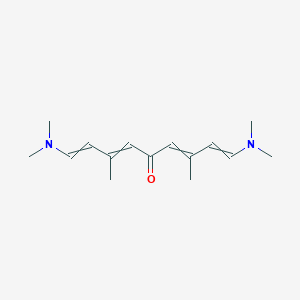
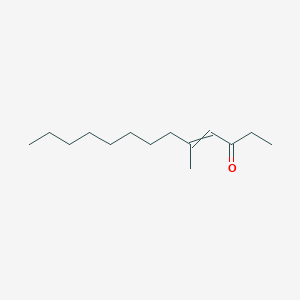
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
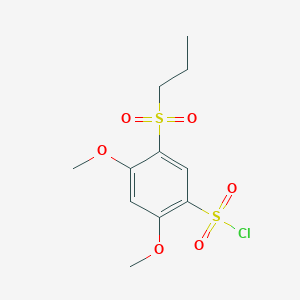
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
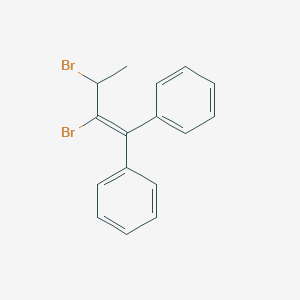
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
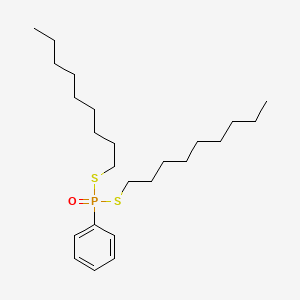
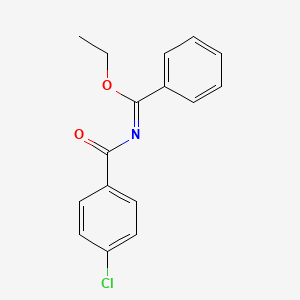
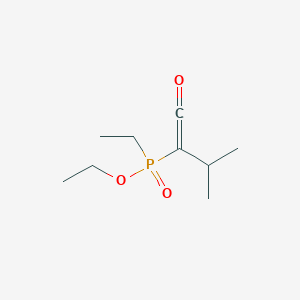
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)
